molecular formula C26H19NO4S B15026936 methyl 4-phenyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate

methyl 4-phenyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B15026936
M. Wt: 441.5 g/mol
InChI Key: VYGKPBHONGXJKH-UHFFFAOYSA-N
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Description

METHYL 4-PHENYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with a xanthene-amido group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-PHENYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Xanthene-Amido Group: The xanthene-amido group can be attached through an amide coupling reaction between a xanthene derivative and the thiophene carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-PHENYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 4-PHENYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of METHYL 4-PHENYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The xanthene-amido group may interact with proteins or enzymes, altering their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-PHENYL-2-(9H-XANTHENE-9-YL)THIOPHENE-3-CARBOXYLATE
  • METHYL 4-PHENYL-2-(9H-XANTHENE-9-AMIDO)BENZOATE

Uniqueness

METHYL 4-PHENYL-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene ring and the xanthene-amido group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H19NO4S

Molecular Weight

441.5 g/mol

IUPAC Name

methyl 4-phenyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C26H19NO4S/c1-30-26(29)23-19(16-9-3-2-4-10-16)15-32-25(23)27-24(28)22-17-11-5-7-13-20(17)31-21-14-8-6-12-18(21)22/h2-15,22H,1H3,(H,27,28)

InChI Key

VYGKPBHONGXJKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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